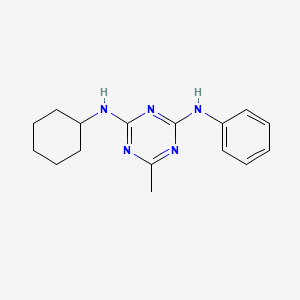
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound includes a triazine ring substituted with cyclohexyl, methyl, and phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the triazine ring are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, bases like sodium carbonate, and solvents such as dioxane and dichloroethane . The reactions are typically carried out under reflux conditions to ensure complete substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of substituted triazines with diverse functional groups .
Scientific Research Applications
N~2~-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology and Medicine: It has shown potential antiproliferative activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry: The compound is used in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of N2-Cyclohexyl-6-methyl-N~4~-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound may inhibit key enzymes or signaling pathways involved in cell growth and proliferation . Further research is needed to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-Allyl-6-chloro-N~2~-methyl-N~4~
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has similar structural features but lacks the cyclohexyl and phenyl groups.
Properties
CAS No. |
192387-82-9 |
|---|---|
Molecular Formula |
C16H21N5 |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
2-N-cyclohexyl-6-methyl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-17-15(19-13-8-4-2-5-9-13)21-16(18-12)20-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
IOEULEDUJIRUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)

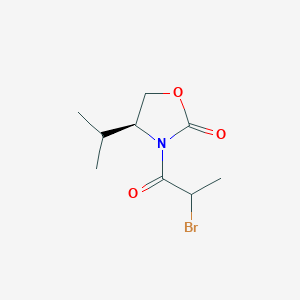
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
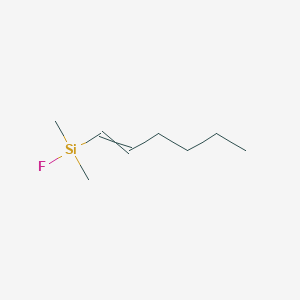
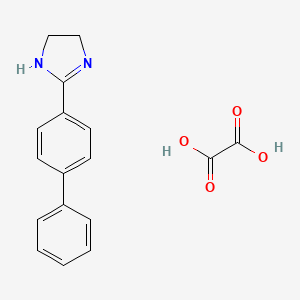
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
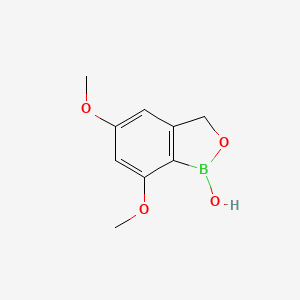
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
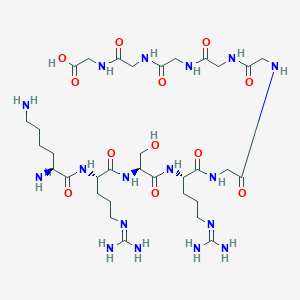
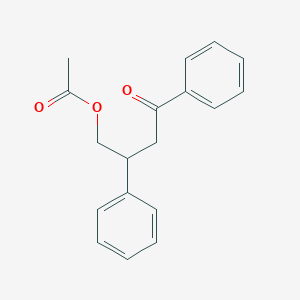
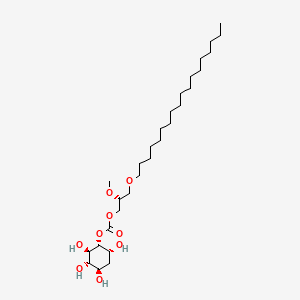
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
